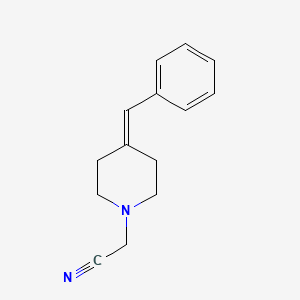![molecular formula C13H18F3N3O B7584259 (1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone, also known as TFPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. TFPMP is a potent and selective inhibitor of the serotonin transporter (SERT), which plays a crucial role in regulating the levels of serotonin in the brain.
作用机制
(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone acts as a competitive inhibitor of SERT by binding to the serotonin binding site on the transporter. This prevents the reuptake of serotonin into the presynaptic neuron, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can have a variety of effects on neuronal function, depending on the location and type of serotonin receptor involved.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the brain. It has been shown to increase extracellular serotonin levels in the hippocampus, prefrontal cortex, and amygdala. This increase in serotonin levels can lead to changes in neuronal activity, synaptic plasticity, and behavior. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal development, plasticity, and survival.
实验室实验的优点和局限性
One of the main advantages of using (1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone in lab experiments is its specificity for SERT. This allows researchers to selectively manipulate serotonin levels in the brain without affecting other neurotransmitter systems. However, one limitation of using this compound is its short half-life, which requires frequent dosing in order to maintain effective concentrations in the brain. Additionally, this compound has poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on (1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone. One area of interest is the role of SERT in the regulation of mood and emotion. This compound has been shown to be effective in animal models of depression and anxiety, and further research is needed to determine its potential as a therapeutic agent for these disorders. Another area of interest is the role of SERT in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to increase BDNF expression, which may have neuroprotective effects in these diseases. Finally, further research is needed to optimize the dosing and administration of this compound in order to maximize its effectiveness in experimental paradigms.
合成方法
The synthesis of (1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone involves a series of chemical reactions starting from 1-methylpyrrole. The first step involves the reaction of 1-methylpyrrole with trifluoroacetic anhydride to form (1-methylpyrrol-2-yl)trifluoroacetate. This is followed by the reaction of (1-methylpyrrol-2-yl)trifluoroacetate with piperazine in the presence of sodium hydride to form (1-methylpyrrol-2-yl)-[4-(2-piperazin-1-yl-2-oxoethyl)phenyl]trifluoroacetate. The final step involves the deprotection of the trifluoroacetate group to form this compound.
科学研究应用
(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone has been widely used in scientific research to study the role of the serotonin transporter in various physiological and pathological conditions. It has been shown to be a potent and selective inhibitor of SERT, which makes it a valuable tool for studying the function of this transporter in the brain. This compound has been used to study the role of SERT in depression, anxiety, and other mood disorders. It has also been used to investigate the effects of serotonin on neuronal development, synaptic plasticity, and neurodegenerative diseases.
属性
IUPAC Name |
(1-methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-10(13(14,15)16)18-6-8-19(9-7-18)12(20)11-4-3-5-17(11)2/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTSPVRHRIWHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1CCN(CC1)C(=O)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


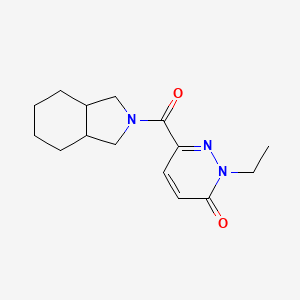

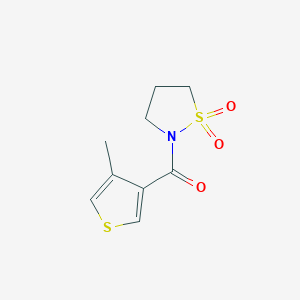
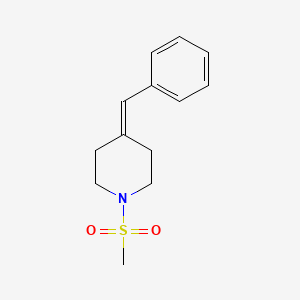
![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
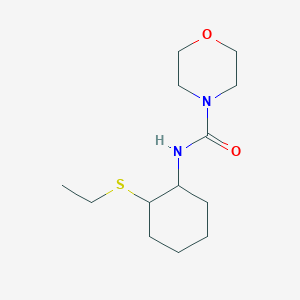
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
